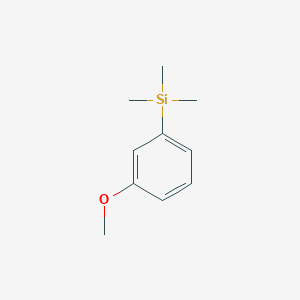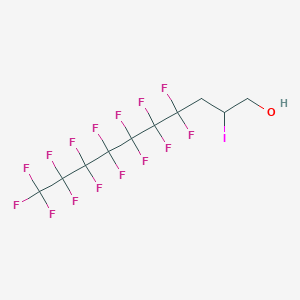
(+)-Abietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Abietane is a type of diterpene, which is a class of organic compounds that are found in many plants and fungi. It has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of (+)-Abietane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(+)-Abietane has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (+)-Abietane in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various signaling pathways and disease processes. However, one of the limitations of using (+)-Abietane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for further research on (+)-Abietane. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential use as a tool for studying various signaling pathways and disease processes. Additionally, further research is needed to fully understand the mechanism of action of (+)-Abietane and to identify any potential side effects or safety concerns associated with its use.
Synthesemethoden
(+)-Abietane can be synthesized from many different sources, including pine resin, fir needles, and other plant materials. One of the most common methods for synthesizing (+)-Abietane is through the use of acid-catalyzed rearrangement of the corresponding hydrocarbon. This reaction involves the use of a strong acid, such as sulfuric or hydrochloric acid, to catalyze the rearrangement of the hydrocarbon into the desired diterpene.
Wissenschaftliche Forschungsanwendungen
(+)-Abietane has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
18375-16-1 |
|---|---|
Produktname |
(+)-Abietane |
Molekularformel |
C20H36 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |
InChI-Schlüssel |
STIVVCHBLMGYSL-VBEQINLCSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Kanonische SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



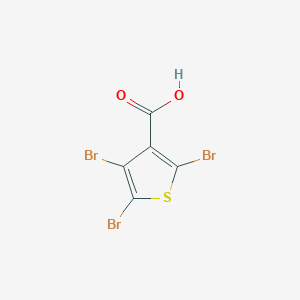

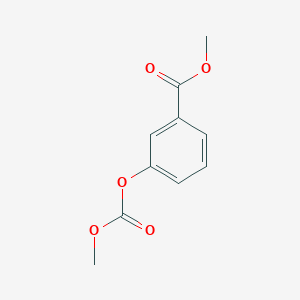
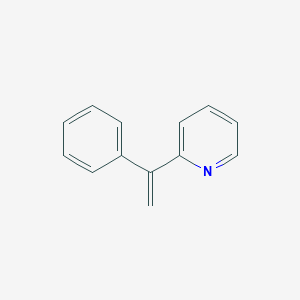
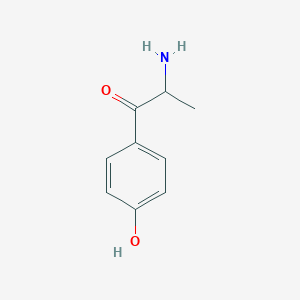



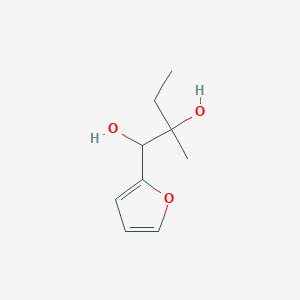
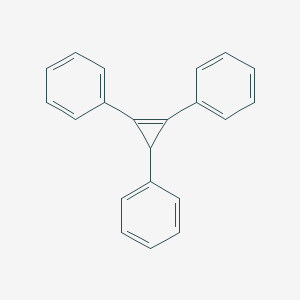

![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
